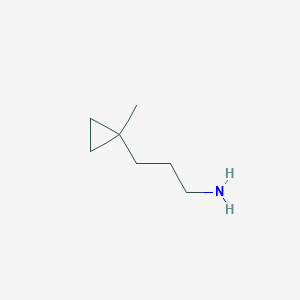
3-(1-Methylcyclopropyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclopropyl)propan-1-amine is an organic compound with the molecular formula C7H15N It is a liquid at room temperature and is known for its unique structural feature of a cyclopropyl ring attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)propan-1-amine typically involves the reaction of 1-methylcyclopropylcarbinol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions. The reaction proceeds as follows: [ \text{1-Methylcyclopropylcarbinol} + \text{Ammonia} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methylcyclopropyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-(1-Methylcyclopropyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Cyclopropylamine: Similar structure but lacks the propan-1-amine chain.
1-Methylcyclopropylamine: Similar structure but lacks the extended propan-1-amine chain.
Propan-1-amine: Lacks the cyclopropyl ring.
Uniqueness: 3-(1-Methylcyclopropyl)propan-1-amine is unique due to the presence of both the cyclopropyl ring and the propan-1-amine chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-(1-Methylcyclopropyl)propan-1-amine, with the molecular formula C7H15N and a molecular weight of 113.2 g/mol, is a compound of interest in various fields, including medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 1-methylcyclopropylcarbinol with ammonia or an amine under catalytic hydrogenation conditions. This process is optimized for high yields and purity in industrial settings, often utilizing palladium on carbon as a catalyst.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an agonist or antagonist, thereby modulating various biochemical pathways. Ongoing studies aim to elucidate these interactions further.
Pharmacological Potential
Research indicates that this compound exhibits potential therapeutic effects. Its unique structure allows for distinct interactions with biological targets, making it valuable in drug development. The compound has been investigated for its role in:
- Antiviral Activity : Similar compounds have shown efficacy against viral targets, suggesting potential applications in antiviral therapies .
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis in various cancer cell lines. For instance, it has been shown to affect the growth of glioblastoma cells, indicating its potential as an anticancer agent .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| Cyclopropylamine | Lacks methyl group | Limited biological activity |
| Propan-1-amine | Lacks cyclopropyl group | Basic amine activity |
| N-Methylcyclopropylamine | Different substitution pattern | Moderate activity against certain receptors |
| This compound | Unique cyclopropyl and amine structure | Promising therapeutic potential across multiple pathways |
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)propan-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(4-5-7)3-2-6-8/h2-6,8H2,1H3 |
InChI Key |
YHXCFPMSOIXPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















